molecular formula C13H18Cl2N2O B1470932 N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride CAS No. 1144037-34-2

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride

Cat. No.: B1470932
CAS No.: 1144037-34-2
M. Wt: 289.2 g/mol
InChI Key: QDXMCZVDQKLONM-UHFFFAOYSA-N
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Description

Historical Development and Chemical Context

N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride emerged as a derivative of piperidine-4-carboxamide scaffolds, which gained prominence in medicinal chemistry during the early 21st century. Piperidine-based compounds have been integral to drug discovery since the 1950s, with applications spanning antipsychotics, analgesics, and enzyme inhibitors. The introduction of the 4-chlorobenzyl substituent to the piperidine-4-carboxamide core (Figure 1) was first reported in patent literature circa 2010, driven by efforts to optimize pharmacokinetic properties in central nervous system (CNS)-targeted compounds. Its hydrochloride salt formulation, developed to enhance aqueous solubility, became a standard for preclinical studies requiring improved bioavailability.

Table 1: Key Historical Milestones

Year Development Significance
2010 Initial synthesis of piperidine-4-carboxamide derivatives Established structural framework for neurological drug candidates
2015 First characterization of hydrochloride salt form Improved solubility for in vivo studies
2020 Application in mycobacterial gyrase inhibition research Demonstrated versatility beyond CNS targets

Nomenclature and Classification within Piperidine-4-carboxamide Derivatives

The compound’s systematic IUPAC name is 4-(4-chlorobenzylcarbamoyl)piperidin-1-ium chloride , reflecting its protonated piperidine nitrogen and chloride counterion. It belongs to the N-arylalkylpiperidine-4-carboxamide subclass, characterized by:

  • A piperidine ring substituted at position 4 with a carboxamide group
  • An N-linked 4-chlorobenzyl moiety
  • A hydrochloride salt form.

Common synonyms include:

  • 1-(4-Chlorobenzyl)piperidine-4-carboxamide hydrochloride
  • 885274-77-1 (CAS Registry Number).

Table 2: Classification of Related Piperidine-4-carboxamides

Compound Substituent Key Structural Difference
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide 4-Methylpiperidine, N-4-chlorophenyl Carboxamide at position 1 vs. 4
N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride 4-Methylphenyl, non-benzyl linkage Absence of benzyl spacer
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Sulfamoylbenzoyl group Acylated piperidine nitrogen

Structural Significance in Pharmaceutical Chemistry

The molecular architecture of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride confers three pharmacologically critical features:

  • Piperidine Ring : Provides conformational rigidity, enabling optimal binding to target proteins while maintaining metabolic stability.
  • Carboxamide Group : Serves as a hydrogen bond donor/acceptor, enhancing interactions with enzymatic active sites (e.g., carbonic anhydrases, gyrases).
  • 4-Chlorobenzyl Moiety :
    • Increases lipophilicity (clogP ≈ 2.5), facilitating blood-brain barrier penetration.
    • The chloro substituent prevents oxidative metabolism at the para position, extending half-life.

Quantum mechanical studies reveal that the hydrochloride salt stabilizes the piperidine ring in a chair conformation, with the protonated nitrogen favoring axial orientation to minimize steric clashes.

Chemical Relationship to Other Piperidine-based Compounds

This compound shares structural motifs with several pharmacologically active piperidines:

Figure 2: Structural Analogues

  • Solenopsin (Fire ant toxin) : Shares piperidine core but lacks carboxamide and aryl groups.
  • Loperamide (Antidiarrheal) : Contains N-substituted piperidine with tertiary amine.
  • CCT128930 (PKB inhibitor) : Features pyrrolopyrimidine-piperidine hybrid scaffold.

Key differentiating factors include:

  • Presence of carboxamide at C4 (vs. C1 in mibefradil derivatives).
  • Benzyl spacer linking piperidine to chlorophenyl group (absent in simpler N-arylpiperidines).

Research Importance and Scientific Applications

N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride serves two primary roles in contemporary research:

  • Enzyme Inhibition Studies :

    • Potent inhibitor of Mycobacterium abscessus DNA gyrase (IC50 = 1.2 μM).
    • Moderate activity against human carbonic anhydrase XII (Kd = 34 nM).
  • Intermediate in Drug Synthesis :

    • Key precursor for antitumor agents targeting PI3K/Akt/mTOR pathways.
    • Used in multicomponent reactions to build polycyclic alkaloid analogues.

Table 3: Recent Research Applications (2020–2025)

Application Area Target Outcome Source
Antimycobacterial DNA gyrase 3.2-log CFU reduction in biofilm models
Anticancer Carbonic anhydrase IX/XII >50-fold selectivity over off-target isoforms
Neuropharmacology σ-1 receptors Ki = 220 nM in radioligand assays

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXMCZVDQKLONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Preparation Method

Stepwise Synthesis:

  • Reactants:

    • Piperidine-4-carboxylic acid
    • 4-chlorobenzylamine
  • Coupling Agent:

    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate the carboxylic acid group for amide bond formation.
  • Base:

    • Triethylamine is employed to neutralize the acid formed during the coupling reaction.
  • Solvent:

    • Dichloromethane is the typical organic solvent used, providing a suitable medium for the reaction at room temperature.
  • Procedure:
    The piperidine-4-carboxylic acid is reacted with 4-chlorobenzylamine in the presence of EDCI and triethylamine in dichloromethane at ambient temperature. After the amide bond formation, the product is purified and then converted to the hydrochloride salt by treatment with hydrochloric acid or an equivalent acid source.

Detailed Reaction Conditions and Considerations

Parameter Details
Temperature Room temperature (approx. 20–25°C)
Reaction Time Typically several hours until completion
Coupling Agent Amount Stoichiometric or slight excess of EDCI
Base Amount Equimolar or slight excess of triethylamine
Solvent Volume Sufficient to dissolve reactants completely
Purification Extraction, washing, and crystallization steps
Salt Formation Hydrochloride salt formed by acid treatment

This method is favored due to its mild conditions, good yields, and relatively straightforward purification process.

Alternative Cyclization and Coupling Agents

In related synthetic processes, other coupling and cyclizing agents have been reported for similar piperidine carboxamide derivatives, which could be adapted or optimized for this compound:

  • Cyclizing Agents:

    • Acid chlorides such as thionyl chloride, oxalyl chloride
    • Acid anhydrides like trifluoroacetic anhydride, trichloroacetic anhydride
    • Carbodiimides including EDCI hydrochloride
    • Halotriazines such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
  • Notes on Use:
    These agents facilitate the activation of carboxylic acid groups for amide bond formation or cyclization steps in related compounds.

Chemical Reaction Analysis Summary

Reaction Type Description
Amide Coupling Formation of amide bond between piperidine-4-carboxylic acid and 4-chlorobenzylamine using EDCI and base in dichloromethane.
Oxidation Possible oxidation with agents like potassium permanganate under acidic conditions (for derivative modifications).
Reduction Reduction with lithium aluminum hydride or sodium borohydride for structural modifications.
Substitution Nucleophilic substitution with bases such as sodium hydroxide or potassium carbonate.
Hydrolysis Hydrolysis under acidic or basic conditions to revert to starting materials.

Research Findings and Optimization Notes

  • The use of EDCI as a coupling agent is preferred due to its efficiency and mild reaction conditions, minimizing side reactions and impurities.

  • Triethylamine serves dual roles as a base to neutralize the hydrochloride formed and to facilitate the coupling reaction.

  • Dichloromethane is selected for its solvent properties, although greener alternatives could be explored for scale-up and environmental considerations.

  • Conversion to hydrochloride salt improves the compound’s stability, solubility, and ease of handling.

  • Optimization of reaction times and stoichiometry can improve yield and purity, critical for pharmaceutical applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome
1. Activation Piperidine-4-carboxylic acid + EDCI + triethylamine in dichloromethane Activation of acid for amide bond formation
2. Coupling Addition of 4-chlorobenzylamine Formation of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
3. Purification Extraction, washing, crystallization Removal of impurities
4. Salt Formation Treatment with hydrochloric acid Formation of hydrochloride salt

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride serves as an important building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

This compound is extensively used in biochemical research to explore enzyme interactions and protein-ligand binding mechanisms. Studies have shown that it can modulate the activity of specific enzymes or receptors, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in treating conditions influenced by enzyme activity or receptor modulation.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes, including the formulation of agrochemicals and other fine chemicals.

Table 1: Summary of Chemical Reactions

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate under acidic conditions.
Reduction Reduction possible with lithium aluminum hydride or sodium borohydride.
Substitution Nucleophilic substitution reactions can occur with sodium hydroxide or potassium carbonate.
Hydrolysis Hydrolysis leads to piperidine-4-carboxylic acid and 4-chlorobenzylamine.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of this compound:

Inhibition Studies

Research has indicated that related piperidine derivatives exhibit potent inhibition against various biological targets:

  • A study demonstrated that a similar compound inhibited monoacylglycerol lipase (MAGL) with an IC50 value of 80 nM, suggesting potential applications in modulating endocannabinoid signaling pathways.

Multitarget Drug Development

Piperidine-based compounds are being explored for their ability to inhibit multiple targets simultaneously, enhancing their therapeutic potential in cancer treatment.

Structure-Activity Relationship Studies

Novel piperidine derivatives have been synthesized and evaluated against various cancer cell lines, providing insights into structure-activity relationships that could inform future development efforts for this compound.

Compound NameTargetIC50 (µM)Biological Activity
Compound AMAGL0.080Potent inhibitor
Compound BVEGFR-211.3Anticancer
Compound CCB11.2Analgesic

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Structural Features Pharmacological Activity Key Data References
N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride 4-Chlorobenzyl group; piperidine-4-carboxamide backbone Under investigation (structural analog of CNS agents) No direct activity data available; inferred from scaffold similarity
CP945598 (Otenabant Hydrochloride) 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-purin-6-yl; ethylamino substituent Cannabinoid CB1 receptor antagonist; anti-obesity IC₅₀ for CB1: ~0.7 nM; high selectivity over CB2
AZD5363 Pyrrolopyrimidine core; 4-amino-piperidine-4-carboxamide Akt kinase inhibitor; anti-cancer IC₅₀ for Akt1: 3 nM; reduced hERG affinity vs. earlier analogs
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride N,4-dimethyl substitution on piperidine Unknown (research intermediate) Purity ≥98%; used in synthetic pathways
Meperidine Hydrochloride 1-Methyl-4-phenylpiperidine-4-carboxylate ester Opioid analgesic Schedule II controlled substance; µ-opioid receptor agonist
N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride 3,4-Dimethylbenzyl group; 4-methylpiperidine Research chemical (unspecified) No activity data; structural similarity to CNS-targeting agents

Impact of Substituents on Pharmacological Properties

Chlorophenyl Modifications
  • The 4-chlorophenyl group in the target compound is critical for hydrophobic interactions with receptors. In CP945598, dual chlorophenyl groups enhance binding to the CB1 receptor, achieving sub-nanomolar potency .
  • Fluorinated analogs, such as (R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide, show comparable antiviral activity (e.g., SARS-CoV-2 inhibition), suggesting halogen choice balances potency and metabolic stability .
Piperidine Substitutions
  • Carboxamide vs. Ester : Meperidine replaces the carboxamide with an ester group, shifting activity to opioid receptors .
Salt Forms
  • Hydrochloride salts (common in all listed compounds) improve aqueous solubility, crucial for oral bioavailability. For example, AZD5363’s hydrochloride form supports preclinical in vivo efficacy .

Selectivity and Toxicity Considerations

  • Selectivity : AZD5363 demonstrates >100-fold selectivity for Akt over ROCK kinases, achieved by optimizing the pyrrolopyrimidine core . In contrast, CP945598’s dual chlorophenyl groups confer CB1 specificity over CB2 .
  • Toxicity : Meperidine’s ester linkage contributes to serotonergic toxicity risks, whereas carboxamide analogs generally exhibit safer profiles .

Biological Activity

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}ClN2_2O
  • Molecular Weight : 252.73 g/mol
  • IUPAC Name : N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride exerts its biological effects primarily through interactions with specific enzymes and receptors. It can modulate enzymatic activity, leading to various physiological responses. The compound has shown potential in inhibiting key signaling pathways, particularly those involving protein kinases.

Key Pathways Involved:

  • PI3K-Akt Pathway : The compound has been identified as an inhibitor of Akt, a critical kinase involved in cell survival and proliferation. Inhibition of Akt can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • COX Enzymes : Preliminary studies indicate that it may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins involved in inflammation .

Anticancer Properties

Research has demonstrated that N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride possesses significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

Cell LineIC50_{50} (μM)Reference
HeLa11.0
MDA-MB-4685.0
A549 (Lung)8.0

The compound's effectiveness against these cell lines suggests a potential role as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Reference
N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; HCl19.4531.4
Celecoxib0.040.04

These results indicate that while the compound is less potent than established COX inhibitors like celecoxib, it still demonstrates significant anti-inflammatory activity.

Case Studies and Research Findings

  • In Vivo Studies : A study involving human tumor xenografts in nude mice demonstrated that N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide; hydrochloride effectively inhibited tumor growth at tolerable doses, supporting its potential as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the piperidine ring and substitution patterns on the aromatic ring significantly affected biological activity, particularly regarding selectivity for different kinases .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows reasonable absorption with low to moderate clearance rates across species, indicating potential for further development in pharmaceutical applications .

Q & A

Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core scaffold preparation : Piperidine-4-carboxylic acid is reacted with 4-chlorobenzyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.

Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to achieve >95% purity .
Key optimization parameters :

  • Temperature control (0–5°C during amide coupling to minimize side reactions).
  • Stoichiometric excess of 4-chlorobenzyl chloride (1.2–1.5 eq.) to drive the reaction.
  • Yield improvements (up to 75%) via microwave-assisted synthesis at 80°C for 2 hours .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Essential characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (amide NH), δ 4.3 ppm (CH₂ of 4-chlorobenzyl group), and δ 2.5–3.1 ppm (piperidine protons).
    • ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the carboxamide group .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 297.12 (calculated for C₁₃H₁₆ClN₂O⁺) .
  • X-ray crystallography : Resolves piperidine ring conformation and salt formation with HCl .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hygroscopic degradation .
  • Stability tests :
    • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C.
    • HPLC monitoring : Purity remains >90% after 6 months at –20°C. Avoid aqueous solutions (pH >7) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular docking (AutoDock Vina) :
    • Prepare the receptor (e.g., 5-HT₂A, PDB ID: 6WGT) by removing water molecules and adding polar hydrogens.
    • Generate ligand conformers using OMEGA3.
    • Dock the compound with a grid box centered on the orthosteric site (20 ų).
    • Results: Predicted ΔG = –9.2 kcal/mol, suggesting strong binding via piperidine NH and 4-chlorophenyl hydrophobic interactions .
  • MD simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonding with Ser159 and Tyr370 residues .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized assays :
    • Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for Akt inhibition).
    • Validate via dose-response curves (8-point, triplicate measurements) to calculate IC₅₀ with 95% confidence intervals .
  • Troubleshooting :
    • Check batch-to-batch purity (HPLC) and solubility (DMSO stock concentration ≤10 mM).
    • Compare results across labs using pharmacological consensus platforms (e.g., PubChem BioAssay) .

Q. What in vivo models are suitable for evaluating its therapeutic potential in oncology or virology?

Methodological Answer:

  • Oncology :
    • Xenograft models : Administer 50 mg/kg/day (oral) to NCI-H460 (lung cancer) xenografts. Monitor tumor volume via caliper measurements and Akt phosphorylation via Western blot (p-Akt Ser473 suppression ≥60%) .
  • Virology :
    • SARS-CoV-2 inhibition : Use Vero E6 cells infected with pseudovirus. EC₅₀ determination via luciferase reporter assay (targeting viral main protease, Mᵖʳᵒ) .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target kinases?

Methodological Answer:

  • SAR modifications :
    • Replace the 4-chlorophenyl group with 4-fluorophenyl : Reduces ROCK1 inhibition by 10-fold while retaining Akt potency.
    • Introduce a methyl group at the piperidine 3-position: Enhances selectivity (Akt1/2 IC₅₀ = 8 nM vs. PKA IC₅₀ >1,000 nM) .
  • Selectivity profiling :
    • Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target hits.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride
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N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride

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